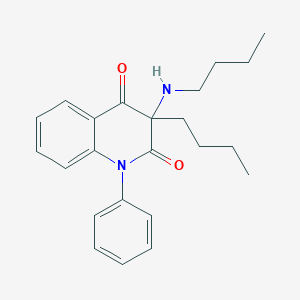
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an azido group, a bromo-substituted furan ring, and a phenyl group, making it a versatile molecule for synthetic and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted furan compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate involves its interaction with molecular targets through its azido and bromo groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The bromo group can participate in halogen bonding and electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-azido-3-(4-chloro-5-phenylfuran-2-yl)prop-2-enoate
- Ethyl 2-azido-3-(4-fluoro-5-phenylfuran-2-yl)prop-2-enoate
- Ethyl 2-azido-3-(4-iodo-5-phenylfuran-2-yl)prop-2-enoate
Uniqueness
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
594815-17-5 |
|---|---|
Molekularformel |
C15H12BrN3O3 |
Molekulargewicht |
362.18 g/mol |
IUPAC-Name |
ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-21-15(20)13(18-19-17)9-11-8-12(16)14(22-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
YNLAAWZNSHRDCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(O1)C2=CC=CC=C2)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)




![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)

![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)

